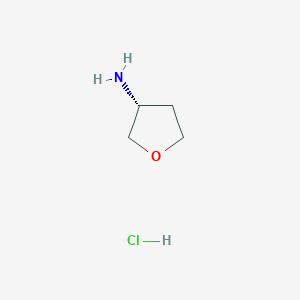

(R)-tetrahydrofuran-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180558-14-8, 1072015-52-1 | |

| Record name | 3-Furanamine, tetrahydro-, hydrochloride (1:2), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180558-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Tetrahydrofuran-3-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

(R)-tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in contemporary medicinal chemistry.[1] The tetrahydrofuran (THF) motif is a prevalent scaffold in numerous biologically active compounds, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity while offering a key hydrogen bond acceptor through its ether oxygen.[2] The introduction of a stereochemically defined amine at the C3 position provides a versatile synthetic handle for constructing complex molecular architectures. This guide offers a comprehensive technical overview of (R)-tetrahydrofuran-3-amine hydrochloride, detailing its physicochemical properties, robust synthetic routes, and critical role in the development of innovative therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chapter 1: The Significance of a Chiral Building Block

In drug development, the three-dimensional arrangement of atoms is paramount, as biological targets like enzymes and receptors are inherently chiral.[1] Utilizing enantiomerically pure starting materials, such as (R)-tetrahydrofuran-3-amine, is a cornerstone of modern asymmetric synthesis, preventing the formation of undesirable stereoisomers that may have different pharmacological or toxicological profiles.[1][3]

The THF ring itself is considered a bioisostere of moieties like cyclohexane but with improved properties. Its ether oxygen can act as a hydrogen bond acceptor, creating additional interactions with a biological target, while its polarity often enhances aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to more lipophilic carbocyclic rings. The (R)-enantiomer specifically has been integral to the development of potent and selective therapeutic agents.

Chapter 2: Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's properties is essential for its effective use in synthesis. This compound is typically a white to off-white solid, valued for its stability and ease of handling compared to the free amine.[4][5]

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1072015-52-1 | [4][5][6] |

| Molecular Formula | C₄H₁₀ClNO | [5][6][7] |

| Molecular Weight | 123.58 g/mol | [5][6][7] |

| Appearance | White solid / powder | [4][5] |

| Storage Temperature | Room Temperature | [5] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the compound. While specific peak values can vary slightly based on the solvent and instrument, representative data is crucial for quality control.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include multiplets for the diastereotopic protons on the THF ring and a broad signal for the amine protons.[8][9]

-

¹³C NMR: The carbon spectrum typically shows four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring.[8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent free amine (C₄H₉NO, MW: 87.12).[8][10]

Chapter 3: Synthesis & Chiral Integrity

The synthesis of enantiomerically pure (R)-tetrahydrofuran-3-amine is a critical process, with several established strategies. The choice of route often depends on factors like starting material availability, scalability, and safety considerations.

Synthetic Strategy Overview: Hofmann Degradation

A common and effective industrial method involves a Hofmann degradation of the corresponding amide. This pathway is advantageous as it is often high-yielding and maintains the stereochemical integrity of the chiral center.[11]

The process begins with (R)-tetrahydrofuran-3-carboxylic acid, which is first converted to an amide, (R)-3-formamide tetrahydrofuran. This intermediate then undergoes the Hofmann degradation using reagents like sodium hypochlorite and sodium hydroxide to yield the desired (R)-3-aminotetrahydrofuran free base. The final hydrochloride salt is prepared by acidification.[4][11]

Below is a diagram illustrating this key synthetic transformation.

Caption: Use of a chiral building block in lead optimization.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, versatile reactivity, and favorable physicochemical properties provide medicinal chemists with a powerful scaffold to address complex biological targets. The robust and scalable synthetic routes developed for its production ensure its continued availability for both early-stage research and large-scale manufacturing. As the demand for structurally novel and potent therapeutics grows, the strategic application of such high-value chiral building blocks will remain a critical component of successful drug development programs.

References

-

MSDS of tetrahydrofuran-3-amine hydrochloride. Capot Chemical. [Link]

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

TETRAHYDROFURAN AR - Loba Chemie. Loba Chemie. [Link]

-

Structures of selected drugs containing THF ring. ResearchGate. [Link]

-

(R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958. PubChem - NIH. [Link]

- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

(s)-tetrahydrofuran-3-amine hydrochloride. ChemBK. [Link]

-

This compound. aldlab-chemicals. [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central - NIH. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1072015-52-1 [chemicalbook.com]

- 5. This compound CAS#: 1072015-52-1 [chemicalbook.com]

- 6. aldlab-chemicals_this compound [aldlab.com]

- 7. capotchem.com [capotchem.com]

- 8. This compound(1072015-52-1) 1H NMR [m.chemicalbook.com]

- 9. 3-FURANAMINE, TETRAHYDRO-(88675-24-5) 1H NMR spectrum [chemicalbook.com]

- 10. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

Introduction: A Chiral Building Block of Pharmaceutical Significance

An In-Depth Technical Guide to (R)-tetrahydrofuran-3-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, characterization, and application, grounded in established scientific principles and field-proven insights.

This compound is a chiral synthetic building block that has garnered significant attention in medicinal chemistry. Its structural motif, a substituted tetrahydrofuran ring, is a privileged scaffold found in numerous pharmacologically active compounds.[1] The tetrahydrofuran ring often serves as a bioisosteric replacement for phenyl groups, offering modulated electronic properties and metabolic stability that can enhance drug-receptor interactions.[1]

The primary importance of this specific chiral amine lies in its role as a key intermediate in the synthesis of advanced pharmaceutical ingredients. Notably, it is integral to the production of the antiarrhythmic agent Tecadenoson, highlighting its value in the development of cardiovascular therapeutics.[2][3] The precise stereochemistry of the (R)-enantiomer is critical for the biological activity of the final drug molecule, making its stereocontrolled synthesis and rigorous analytical characterization paramount.

Physicochemical & Structural Data

Accurate identification begins with a clear understanding of the compound's fundamental properties. The data below has been consolidated from various authoritative sources for reliable characterization.

| Property | Value | Source(s) |

| CAS Number | 1072015-52-1 | [2][4] |

| Molecular Formula | C₄H₁₀ClNO | [2][5] |

| Molecular Weight | 123.58 g/mol | [2][4][5] |

| Appearance | White to off-white solid/powder | [2][6][7] |

| IUPAC Name | (3R)-oxolan-3-amine hydrochloride | [8] |

| SMILES | Cl.N[C@H]1COCC1 | [4] |

| InChIKey | MHOVLDXJDIEEMJ-NDILARRWNA-N | [6] |

Stereocontrolled Synthesis: From Precursor to Final Salt

The synthesis of this compound with high enantiomeric purity is a critical industrial process. While several routes exist, a prevalent and scalable method relies on the Hofmann rearrangement of a chiral amide precursor.[3] This pathway is favored for its efficiency and robust control over the desired stereochemistry.

Logical Synthesis Workflow

Caption: Key stages in the synthesis of (R)-tetrahydrofuran-3-amine HCl.

Detailed Experimental Protocol

This protocol is synthesized from methodologies described in the patent literature, providing a self-validating pathway from a commercially available starting material.[3]

Part A: Amidation of (R)-Tetrahydrofuran-3-carboxylic Acid

-

Activation: In a reaction vessel under an inert atmosphere (N₂), suspend (R)-tetrahydrofuran-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM). Cool the mixture to 0°C.

-

Thionyl Chloride Addition: Add thionyl chloride (SOCl₂) dropwise. The causality here is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

-

Reaction: Allow the reaction to warm to room temperature and stir until the conversion is complete (monitored by TLC or ¹H NMR).

-

Ammonia Addition: Cool the reaction mixture again and slowly bubble ammonia gas through it, or add a solution of ammonia in an appropriate solvent. This nucleophilic substitution forms the primary amide.

-

Work-up: Quench the reaction, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-formamide tetrahydrofuran.

Part B: Hofmann Rearrangement and Salt Formation

-

Reagent Preparation: In a separate vessel, prepare a cooled (0°C) solution of sodium hydroxide and sodium hypochlorite in water.[3]

-

Amide Addition: Add the (R)-3-formamide tetrahydrofuran synthesized in Part A to the cold hypochlorite solution.

-

Rearrangement: Stir the mixture at 0°C for 30 minutes, then carefully heat to approximately 65°C and maintain for 1 hour.[3] This thermal step drives the Hofmann rearrangement, where the amide is converted to a primary amine with the loss of one carbon atom. The stereocenter remains intact during this process.

-

Extraction: Cool the reaction to room temperature and extract the product, (R)-tetrahydrofuran-3-amine (free base), into an organic solvent like dichloromethane. Wash the organic phase with water until neutral.[3]

-

Drying & Isolation (Free Base): Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude free base can be purified by recrystallization from a solvent like ethyl acetate to achieve high purity (e.g., >99%).[3]

-

Acidification: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like ether or isopropanol).

-

Crystallization: The hydrochloride salt will precipitate. Cool the mixture to maximize yield, then collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Comprehensive Analytical Workflow: A Self-Validating System

To meet the stringent requirements of pharmaceutical development, the identity, purity, and stereochemical integrity of this compound must be unequivocally confirmed. This is achieved through a multi-pronged analytical approach where each technique provides orthogonal, complementary information, creating a self-validating system.

Caption: A comprehensive workflow for the analytical validation of the compound.

Protocol 1: Spectroscopic Characterization (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

-

Interpretation:

-

¹H NMR: The spectrum should show characteristic multiplets for the tetrahydrofuran ring protons and the amine proton. The integration of these signals should correspond to the number of protons in the molecule (C₄H₁₀N⁺).[9][10]

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms of the tetrahydrofuran ring, confirming the carbon skeleton.[9]

-

Causality: NMR provides unambiguous structural confirmation. The chemical shifts, coupling constants, and integrations act as a fingerprint for the molecule's covalent structure.

-

Protocol 2: Chiral Purity Analysis (Enantiomeric Excess)

The biological efficacy of the final API is critically dependent on the enantiomeric purity of this intermediate. Therefore, determining the enantiomeric excess (e.e.) is a non-negotiable quality control step.

-

Derivatization (Indirect Method): While direct chiral separation is possible, an indirect approach is often robust. React the amine with an optically pure chiral derivatizing agent (e.g., Mosher's acid chloride or a dinitrobenzoyl derivative) to form a pair of diastereomers.[11]

-

Chromatography:

-

Column: Use a standard achiral HPLC column (e.g., C18).

-

Mobile Phase: Develop a suitable mobile phase (e.g., a gradient of acetonitrile and water) that can resolve the two diastereomers.

-

Detection: Use a UV detector at an appropriate wavelength.

-

-

Quantification: The two diastereomers will have different retention times. The enantiomeric excess is calculated from the relative peak areas of the two diastereomeric products. For example, an e.e. of >99% is typically required.

-

Causality: Converting the enantiomers into diastereomers makes them distinguishable by standard chromatography because diastereomers have different physical properties.[11] This provides a highly accurate and quantitative measure of stereochemical purity. An alternative direct method involves using a chiral stationary phase (CSP) like Chiralpak AD-H, which can separate the enantiomers without derivatization.[9]

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[7]

-

Tecadenoson Synthesis: As previously mentioned, it is a documented intermediate for Tecadenoson, an A₁ adenosine receptor agonist investigated for its antiarrhythmic properties.[2][3] The amine group provides a reactive handle for further chemical elaboration, while the chiral tetrahydrofuran core correctly orients the pharmacophore for optimal receptor binding.

-

Scaffold for Novel Therapeutics: Beyond Tecadenoson, the 3-aminotetrahydrofuran scaffold is explored in the synthesis of inhibitors for various enzymes, such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which are targets for metabolic diseases.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the material. The following guidelines are derived from available Safety Data Sheets (SDS).[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][14] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: The compound is classified as causing skin irritation and serious eye damage. It may also be harmful if swallowed.[8][12]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the development of stereochemically precise therapeutics. A thorough understanding of its synthesis, the logic behind its analytical validation, and its proper handling are critical for any scientist or researcher in the pharmaceutical field. By employing the robust, self-validating workflows described in this guide, development teams can ensure the quality and consistency of this vital building block, paving the way for the successful synthesis of next-generation medicines.

References

-

This compound. Aldlab Chemicals. [Link]

-

MSDS of tetrahydrofuran-3-amine hydrochloride. Capot Chemical. [Link]

- Preparation method of (R)-tetrahydrofuran-3-amine.

-

This compound. Shanghai Spec-Pharms Chemical Co., Ltd. [Link]

- Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

(R)-3-Aminotetrahydrofuran. PubChem, National Institutes of Health. [Link]

-

3-Aminotetrahydrofuran. LookChem. [Link]

-

3-Hydroxytetrahydrofuran. Wikipedia. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 1072015-52-1 [chemicalbook.com]

- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 4. aldlab-chemicals_this compound [aldlab.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 1072015-52-1 [chemicalbook.com]

- 7. This compound-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]

- 8. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 10. This compound(1072015-52-1) 1H NMR [m.chemicalbook.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. capotchem.com [capotchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]

(R)-tetrahydrofuran-3-amine hydrochloride molecular weight

An In-depth Technical Guide to (R)-tetrahydrofuran-3-amine Hydrochloride: Properties, Analysis, and Application

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique stereochemistry and functional groups make it an essential intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, with a focus on its molecular weight and structural attributes. We delve into field-proven synthetic routes that preserve stereochemical integrity, detail rigorous analytical methodologies for quality control and enantiomeric purity assessment, and explore its significant applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Introduction: The Significance of a Chiral Building Block

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. This compound represents a key chiral synthon, valued for the rigid tetrahydrofuran scaffold which can impart favorable pharmacokinetic properties and orient substituents in a precise spatial arrangement.

Its most notable application is as a crucial intermediate in the synthesis of Tecadenoson, an antiarrhythmic drug candidate[1][2]. The hydrochloride salt form enhances the stability, crystallinity, and handling properties of the parent amine, making it more suitable for storage and use in multi-step synthetic processes. Understanding the fundamental characteristics of this compound is the first step toward its effective and reliable implementation in a research or manufacturing setting.

Core Physicochemical Properties

The identity and purity of a starting material are foundational to any successful synthesis. The key properties of this compound are summarized below, providing the baseline data required for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 123.58 g/mol | [3] |

| Molecular Formula | C₄H₁₀ClNO | [3] |

| CAS Number | 1072015-52-1 | [1][4] |

| Appearance | White to off-white solid or powder | [1][4][5] |

| Storage Temperature | Room Temperature | [4] |

| InChIKey | MHOVLDXJDIEEMJ-NDILARRWNA-N | [4] |

The molecular weight of 123.58 g/mol is a critical parameter for accurately measuring molar equivalents in reaction protocols. The compound's structure, consisting of a chiral amine on a tetrahydrofuran ring, is presented below.

This compound

Synthesis and Stereochemical Control

The primary challenge in synthesizing this compound is not the formation of the chemical bonds, but the preservation of the (R)-stereocenter. The choice of synthetic route is therefore dictated by the need for high stereochemical fidelity.

Established Synthetic Pathway

A widely adopted and scalable method begins with an enantiomerically pure starting material, (R)-tetrahydrofuran-3-carboxylic acid. This route proceeds through two key reactions: amidation followed by a Hofmann degradation, which is known to occur with retention of configuration.[1][2] The final step involves acidification to produce the stable hydrochloride salt.[1]

Caption: Synthetic workflow for (R)-tetrahydrofuran-3-amine HCl.

Experimental Protocol: Hofmann Degradation and Salt Formation

This protocol is adapted from established procedures and demonstrates a practical application of the synthesis.[2]

Expertise & Causality: The Hofmann degradation is chosen because it is a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom, crucially, without racemizing the adjacent stereocenter. The use of sodium hypochlorite in a basic solution is the standard condition for this transformation.

Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped for cooling and stirring, combine sodium hydroxide (2.0-5.0 molar equivalents) and a 12% aqueous solution of sodium hypochlorite (1.5-2.0 molar equivalents) and cool the mixture to 0°C.

-

Amide Addition: Slowly add (R)-3-formamide tetrahydrofuran (1.0 molar equivalent) to the cooled solution while maintaining the temperature at 0°C. Stir for 30 minutes.

-

Degradation: Gradually warm the reaction mixture to 65°C and maintain this temperature with stirring for 1 hour. The progress can be monitored by TLC or HPLC to ensure the complete consumption of the starting amide.

-

Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane. The organic layers are combined and washed with water until neutral.

-

Isolation of Free Base: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-aminotetrahydrofuran free base as a solid.[2]

-

Recrystallization (Optional): The free base can be recrystallized from isopropanol or ethyl acetate to achieve higher purity.[2]

-

Acidification: Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the hydrochloride salt.

-

Final Product Isolation: Collect the resulting solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material meets all required specifications.

Identity and Purity Assessment

Standard analytical techniques are used to confirm the structure and assess the chemical purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Specific peak shifts and coupling constants for the tetrahydrofuran ring protons and carbons can verify the correct constitution.[6]

-

Elemental Analysis: This technique confirms the elemental composition (C, H, Cl, N, O) of the compound, providing strong evidence for the correct molecular formula, C₄H₁₀ClNO.[6]

Chiral Purity Determination

Trustworthiness & Rationale: For a chiral intermediate, the most critical quality attribute is its enantiomeric excess (e.e.). The "gold standard" for this analysis is Chiral High-Performance Liquid Chromatography (HPLC).[7] This technique physically separates the (R) and (S) enantiomers, allowing for their precise quantification.[8][9] The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Caption: General workflow for chiral purity analysis by HPLC.

Protocol: Chiral HPLC Analysis (Illustrative) This is a representative protocol. The specific column and mobile phase must be optimized for the analyte.

-

Column Selection: Choose a suitable polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, which are highly effective for separating a wide range of chiral compounds.[9][10]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic amines, a small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and resolution.[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

HPLC System with a UV detector (e.g., at 210 nm) or a Mass Spectrometer.

-

Chiral Column: e.g., CHIRALPAK® AD-H or similar.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

-

Analysis: Inject the sample. The (R)-enantiomer should elute as a single major peak. A small peak corresponding to the (S)-enantiomer may be present.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers:

-

% e.e. = [(A_R - A_S) / (A_R + A_S)] × 100

-

A result of >99% e.e. is typically required for pharmaceutical applications.

Applications in Drug Development

The primary utility of this compound is as a high-value synthetic building block.[5] Its pre-defined stereochemistry and functional handles (a primary amine and an ether) allow for its direct incorporation into complex target molecules, saving synthetic steps and avoiding costly chiral separations later in the process.

Key Application: Synthesis of Tecadenoson This compound is a documented precursor for the A₁ adenosine receptor agonist Tecadenoson.[1][2] The amine group serves as a nucleophile to be elaborated into the final complex structure, while the tetrahydrofuran ring becomes a core component of the final drug molecule.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification | Precautionary Measures |

| Skin Contact | Causes skin irritation (H315) | Wear protective gloves and clothing (P280). Wash skin thoroughly after handling.[11][12] |

| Eye Contact | Causes serious eye damage/irritation (H318/H319) | Wear eye/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338).[11][12] |

| Ingestion | May be harmful if swallowed (H302) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[11][12] |

| Flammability | Flammable liquid and vapor (H226) | Keep away from heat, sparks, and open flames. Keep container tightly closed.[11][12] |

Handling:

-

Use in a well-ventilated area or under a fume hood.[13]

-

Avoid dust formation.[11]

-

Use personal protective equipment (gloves, safety glasses, lab coat).[11]

Storage:

-

Store at room temperature in a dry, well-ventilated place.[4]

-

Keep the container tightly closed to prevent moisture absorption and contamination.

Conclusion

This compound, with a definitive molecular weight of 123.58 g/mol , is more than just a simple chemical. It is a precision tool for the construction of complex, enantiomerically pure pharmaceutical agents. Its value lies in its defined stereochemistry, which is reliably produced through stereospecific synthetic routes and verified by rigorous analytical methods like chiral HPLC. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in creating next-generation therapeutics.

References

- This compound | 1072015-52-1. ChemicalBook.

- This compound CAS#: 1072015-52-1. ChemicalBook.

- 204512-94-7 | Tetrahydrofuran-3-amine hydrochloride. ChemScene.

- MSDS of tetrahydrofuran-3-amine hydrochloride. Capot Chemical.

- Preparation method of (R)-tetrahydrofuran-3-amine.

- 3-Aminotetrahydrofuran hydrochloride. Apollo Scientific.

- (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958. PubChem, NIH.

- Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

- 3-FURANAMINE, TETRAHYDRO- - Safety D

- SAFETY D

- (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8. ChemicalBook.

- 3-Aminotetrahydrofuran. LookChem.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Basics of chiral HPLC. Sigma-Aldrich.

- Technologies for Chiral Analysis and Separ

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.

- (3R)-3-Aminotetrahydrofuran hydrochloride | C4H10ClNO | CID 46856371. PubChem, NIH.

- This compound. SPECPHARMS SCIENTIFIC RESEARCH LIMITED.

- (R)-tetrahydrofuran-3-amine, 111769-26-7. BroadPharm.

Sources

- 1. This compound | 1072015-52-1 [chemicalbook.com]

- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 1072015-52-1 [chemicalbook.com]

- 5. This compound-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]

- 6. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. capotchem.com [capotchem.com]

- 12. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

(R)-tetrahydrofuran-3-amine hydrochloride structure

An In-Depth Technical Guide to (R)-tetrahydrofuran-3-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of tetrahydrofuran (THF), a five-membered cyclic ether, it incorporates a privileged structural motif found in numerous biologically active compounds and approved drugs.[1] The presence of a stereodefined amine group at the C3 position makes it a valuable precursor for introducing chirality and a key interaction point for molecular targets.

Its most prominent application is as a critical intermediate in the synthesis of Tecadenoson, an antiarrhythmic agent.[2][3] This role underscores the compound's importance in developing stereochemically pure active pharmaceutical ingredients (APIs). This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed synthesis and characterization workflow, critical safety protocols, and its application in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

The identity and purity of a chiral building block are paramount. This compound is a white, crystalline solid whose properties are well-defined.[2][4] Its hydrochloride salt form enhances stability and simplifies handling compared to the volatile free amine.

The core structure consists of a tetrahydrofuran ring with an amine group at the C3 position. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its utility in stereoselective synthesis.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1072015-52-1 | [2][4][5] |

| Molecular Formula | C₄H₁₀ClNO | [2][6] |

| Molecular Weight | 123.58 g/mol | [2][5][6] |

| Appearance | White solid powder | [2][4] |

| SMILES | Cl.N[C@H]1COCC1 | [5] |

| Optical Activity | +10.567° (c=0.01 g/mL in Methanol) | [4] |

| Storage | Store at room temperature, under inert atmosphere. | [4][7] |

Synthesis and Purification

A robust and scalable synthesis is essential for the reliable supply of any key intermediate. The most common and efficient route to this compound begins with the commercially available (R)-tetrahydrofuran-3-carboxylic acid. This pathway involves a two-step conversion of the carboxylic acid to the amine, followed by salt formation.

Expertise & Causality: This route is favored for several reasons. Firstly, it starts from a chiral precursor, preserving the critical stereochemistry throughout the synthesis. Secondly, it utilizes the Hofmann rearrangement, a classic and well-understood named reaction for converting amides to amines with one fewer carbon atom, which is highly reliable. Finally, the conversion to the hydrochloride salt at the end provides a stable, solid product that is easily isolated and purified by recrystallization.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Amidation of (R)-tetrahydrofuran-3-carboxylic acid

-

To a stirred solution of (R)-tetrahydrofuran-3-carboxylic acid (1 equivalent) in dichloromethane (DCM), slowly add thionyl chloride (SOCl₂, 1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acid chloride is complete (monitor by TLC).

-

Cool the mixture back to 0 °C and slowly add a 25% aqueous solution of ammonium hydroxide (NH₄OH, 2 equivalents).

-

Stir vigorously for 1 hour.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude (R)-tetrahydrofuran-3-carboxamide, which can be used in the next step without further purification.

Part B: Hofmann Rearrangement and Salt Formation

-

Prepare a solution of sodium hydroxide (NaOH, 4 equivalents) in water and add a 12% solution of sodium hypochlorite (NaOCl, 1.5 equivalents). Cool to 0 °C.

-

Add the crude (R)-tetrahydrofuran-3-carboxamide (1 equivalent) to the cold bleach solution.

-

Stir at 0 °C for 30 minutes, then warm the mixture to 65 °C and maintain for 1 hour.

-

Cool the reaction to room temperature and extract the product (the free amine) with dichloromethane.

-

Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

To the resulting solution of the free amine, add a solution of HCl in isopropanol until the pH is acidic.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Experimental Protocol: Purification

Trustworthiness: Recrystallization is a self-validating purification method. A sharp melting point and the formation of well-defined crystals are strong indicators of high purity. This should be confirmed instrumentally (e.g., by HPLC).

-

Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol or ethyl acetate.[3]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structure, identity, and purity of the final product.

Table 2: Summary of Analytical Characterization Data

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation | Signals corresponding to the protons on the THF ring and the ammonium proton. |

| ¹³C NMR | Structural Confirmation | Four distinct carbon signals for the THF ring. |

| Mass Spec (ESI+) | Molecular Weight | Expected [M+H]⁺ peak for the free base (C₄H₉NO) at m/z = 88.12. |

| FT-IR | Functional Group ID | Characteristic peaks for N-H (amine salt), C-H, and C-O-C (ether) stretches. |

| Chiral HPLC | Enantiomeric Purity | A single major peak confirming high enantiomeric excess (>99% ee). |

| Melting Point | Purity Assessment | A sharp, defined melting range. |

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of the material and ensuring laboratory safety. While the hydrochloride salt is generally stable, the parent tetrahydrofuran structure warrants caution regarding potential peroxide formation over long periods, especially if exposed to air and light.[8][9]

Authoritative Grounding: Safety protocols are derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).[10][11]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H318 | Causes serious eye damage. |

| Precaution | P280 | Wear protective gloves/eye protection/face protection. |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Always handle the compound in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a chiral building block for complex, high-value molecules.

Key Intermediate for Tecadenoson

The most notable application is its use in the synthesis of Tecadenoson, a selective A₁ adenosine receptor agonist developed for its antiarrhythmic properties.[2][3] The (R)-stereocenter of the 3-amino-tetrahydrofuran moiety is essential for the drug's specific binding and pharmacological activity. The amine serves as a handle for coupling to the core heterocyclic structure of the final drug molecule.

Caption: Role as a key building block in API synthesis.

The 3-Amino-THF Scaffold in Drug Design

Beyond Tecadenoson, the 3-amino-tetrahydrofuran scaffold is a valuable component for drug discovery. The THF ring acts as a stable, polar, and metabolically robust replacement for more labile groups, while the amine provides a crucial point for hydrogen bonding or further chemical elaboration. Its defined stereochemistry allows for the precise spatial orientation of substituents, which is a fundamental principle in rational drug design to optimize potency and selectivity while minimizing off-target effects.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex, stereochemically pure pharmaceutical agents. Its well-defined properties, established synthetic route, and clear characterization profile make it a reliable and valuable building block for researchers and developers. A thorough understanding of its synthesis, handling, and application provides a solid foundation for its effective use in the advancement of medicinal chemistry and drug discovery programs.

References

-

This compound. Aldlab-chemicals. [Link]

-

MSDS of tetrahydrofuran-3-amine hydrochloride. Capot Chemical. [Link]

- Preparation method of (R)-tetrahydrofuran-3-amine.

- Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

(S)-Tetrahydrofuran-3-amine hydrochloride. ChemBK. [Link]

-

(R)-3-Aminotetrahydrofuran. PubChem, NIH. [Link]

-

3-Aminotetrahydrofuran. LookChem. [Link]

-

Structures of selected drugs containing THF ring. ResearchGate. [Link]

-

Tetrahydrofuran - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1072015-52-1 [chemicalbook.com]

- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 4. This compound CAS#: 1072015-52-1 [chemicalbook.com]

- 5. aldlab-chemicals_this compound [aldlab.com]

- 6. chemscene.com [chemscene.com]

- 7. 111769-26-7|(R)-Tetrahydrofuran-3-amine|BLD Pharm [bldpharm.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. capotchem.com [capotchem.com]

- 11. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of (R)-tetrahydrofuran-3-amine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of (R)-tetrahydrofuran-3-amine hydrochloride, a critical parameter for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility and the precise methodologies for its empirical determination.

Executive Summary: The Critical Role of Solubility in Pharmaceutical Development

This compound is a key building block in medicinal chemistry, notably in the synthesis of antiarrhythmic agents like Tecadenoson.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and variable clinical outcomes.[4][5] Therefore, a thorough understanding and precise measurement of the solubility of this compound are paramount for its successful application. This guide will detail the theoretical underpinnings of its solubility and provide robust, field-proven protocols for its accurate measurement.

Physicochemical Properties and Predicted Solubility Profile

This compound is a white, solid, chiral compound.[1][6] As the hydrochloride salt of a primary amine, it is an ionic compound expected to exhibit significant polarity. This fundamental characteristic dictates its interaction with various solvents.

Theoretical Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to strong ion-dipole interactions and hydrogen bonding between the ammonium and chloride ions and the hydroxyl groups of the solvent.[7] The free amine, (R)-tetrahydrofuran-3-amine, is reported to be soluble in ethanol and phosphate-buffered saline (PBS).[8] The conversion to a hydrochloride salt typically enhances aqueous solubility.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. The free amine shows solubility of 30 mg/mL in both DMSO and DMF.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted, as these solvents cannot effectively solvate the charged ions of the salt.[7]

A summary of the key physicochemical properties for the parent amine and the hydrochloride salt that influence solubility is presented in Table 1.

| Property | (R)-tetrahydrofuran-3-amine (Free Amine) | This compound | Reference(s) |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO | [6][11] |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol | [6][11] |

| Appearance | Colorless to light yellow liquid | White solid/powder | [1][8][12] |

| Predicted pKa | 8.90 ± 0.20 | Not applicable | [8] |

| Calculated LogP | -0.7 | 0.1558 | [11][13] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | 35.25 Ų | [13] |

Gold Standard Methodologies for Solubility Determination

Accurate solubility data is foundational. The following section details the most reliable experimental protocols for determining the equilibrium solubility of this compound.

The Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a constant temperature.

Causality Behind the Protocol: The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[14] The extended incubation period with agitation ensures that this equilibrium is truly reached, providing a solubility value that is independent of kinetic factors.

Self-Validating System: The protocol's trustworthiness is ensured by including multiple time points to confirm that the measured concentration has reached a plateau, indicating equilibrium. Furthermore, analysis of the remaining solid phase post-experiment (e.g., by DSC or XRD) is crucial to verify that no polymorphic or solvate transformations have occurred during the experiment, which could alter the solubility.[15]

Detailed Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, pH 7.4 PBS) in a sealed, inert vial.[7] Rationale: An excess of solid is necessary to ensure a saturated solution is formed and maintained throughout the experiment.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a controlled temperature (e.g., 25 °C or 37 °C).[7][16] Agitate the samples for a predetermined period, typically 24 to 72 hours.[15] Rationale: Constant temperature is critical as solubility is temperature-dependent. Agitation facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[15][16] Rationale: This step is critical to ensure no solid particles are carried over into the sample for analysis, which would artificially inflate the measured concentration.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

-

Calculation and Verification: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in at least triplicate to ensure reproducibility.[16]

Below is a diagram illustrating the workflow for the Isothermal Equilibrium Solubility determination.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.The Polythermal Method

The polythermal method is an alternative approach that determines the temperature at which a suspension of known composition becomes a clear, saturated solution upon controlled heating.[17]

Causality Behind the Protocol: This method is particularly advantageous for compounds that may undergo solvent-mediated phase transformations during the long incubation times of the isothermal method.[17] By approaching equilibrium from an undersaturated state via a controlled temperature ramp, the risk of converting to a more stable, less soluble form is minimized.

Self-Validating System: The method's validity rests on using an appropriate heating rate. The experiment should be repeated at several different heating rates to ensure that the measured saturation temperature is independent of the heating kinetics, confirming that a quasi-equilibrium state is being observed.[17]

Detailed Experimental Protocol:

-

Preparation: Prepare a series of vials, each containing a precisely known concentration of this compound in the chosen solvent.

-

Heating and Observation: Place the vials in a device capable of controlled heating and visual or instrumental observation (e.g., a Crystal16® instrument). Heat the suspensions at a slow, constant rate (e.g., 0.1-0.5 °C/min).[17]

-

Determination of Saturation Temperature: Record the temperature at which the last solid particles completely dissolve for each concentration. This is the saturation temperature (T_sat).

-

Data Analysis: Plot the known concentrations against their corresponding saturation temperatures to construct a solubility curve.

The logical relationship for deriving a solubility curve via the polythermal method is shown below.

Caption: Logic Diagram for the Polythermal Solubility Method.

Conclusion: A Framework for Practical Application

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

- Anuta, V., & Popa, L. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Pharmaceutical Journal.

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Zhu, C., et al. (2011). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs.

- Bhattachar, S. N., et al. (2012). Drug solubility: importance and enhancement techniques. Journal of Pharmaceutical Sciences.

- Al-Zyoud, J., et al. (2021).

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically? [Forum discussion]. Retrieved from [Link]

-

Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of the polythermal method of determination of metastable zone width. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-Aminotetrahydrofuran. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). (s)-tetrahydrofuran-3-amine hydrochloride. Retrieved from [Link]

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.

-

LookChem. (n.d.). Fluorescein Sodium Salt (CAS 518-47-8) C. I. 45350 Acid Yellow 73 Uranin. Retrieved from [Link]

- Unknown. (n.d.). Fluorescein Sodium Salt (Cas 518-47-8).

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Retrieved from [Link]

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]

- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Fluorescein. PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Fluorescein disodium salt. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. This compound | 1072015-52-1 [chemicalbook.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]

- 9. chemhaven.org [chemhaven.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 1072015-52-1 [m.chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Sourcing and Qualifying (R)-tetrahydrofuran-3-amine hydrochloride for Drug Development

Abstract

(R)-tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of numerous clinical candidates and marketed drugs. Its constrained tetrahydrofuran (THF) ring serves as a valuable bioisostere for morpholine and piperidine moieties, often conferring improved physicochemical properties such as aqueous solubility while maintaining or enhancing target engagement. The stereochemical integrity of the C3 amine is paramount for biological activity. Consequently, sourcing this intermediate with stringent control over chemical and enantiomeric purity is a critical, non-negotiable step in any drug discovery and development program.

This technical guide provides a comprehensive framework for researchers, chemists, and CMC (Chemistry, Manufacturing, and Controls) professionals to navigate the complexities of sourcing, evaluating, and qualifying this compound. We will move beyond a simple list of vendors to establish a robust, science-driven methodology for supplier selection and incoming material verification, ensuring the integrity and reproducibility of your synthetic campaigns.

The Strategic Importance of the 3-Amino-THF Scaffold

The 3-amino-tetrahydrofuran motif is frequently employed by medicinal chemists to introduce a basic nitrogen center within a conformationally restricted, polar scaffold. The (R)-enantiomer, specifically, has been incorporated into a range of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and various kinase inhibitors for oncology. The rationale for its use is multifaceted:

-

Improved Physicochemical Properties: The oxygen atom of the THF ring acts as a hydrogen bond acceptor, often enhancing the aqueous solubility of the parent molecule compared to more lipophilic carbocyclic analogues.

-

Metabolic Stability: The THF ring is generally more resistant to metabolic oxidation than more electron-rich aromatic or heteroaromatic systems.

-

Stereochemically Defined Vector: The chiral amine provides a well-defined exit vector for further synthetic elaboration, allowing for precise positioning of pharmacophoric elements in three-dimensional space.

-

Novelty and Patentability: Its use as a bioisosteric replacement for more common scaffolds like piperidine can lead to novel intellectual property.

Given these advantages, ensuring the quality of this starting material is the first critical step in de-risking a synthetic route.

Supplier Qualification: A Risk-Based Framework

Identifying a supplier is not merely a procurement task; it is the first step of GMP (Good Manufacturing Practices) compliance and quality control. A reliable supplier provides not just a chemical, but a guarantee of consistency, comprehensive documentation, and a transparent supply chain.

Key Supplier Evaluation Criteria

When evaluating potential suppliers, consider the following hierarchy of needs:

-

Quality and Consistency: Does the supplier provide a detailed Certificate of Analysis (CoA) with every batch? Do they demonstrate tight batch-to-batch consistency for critical parameters like purity and enantiomeric excess?

-

Documentation and Transparency: Can the supplier provide supporting documentation, such as representative NMR, HPLC, or FT-IR spectra? Are they transparent about the synthetic route and potential impurities?

-

Scalability: Can the supplier reliably provide material from gram-scale for initial research to kilogram- or ton-scale for clinical development and commercial manufacturing? A change in suppliers mid-program can introduce significant delays and regulatory hurdles.

-

Regulatory Compliance: Does the supplier operate under a recognized quality management system, such as ISO 9001? For later-stage development, experience with GMP manufacturing is critical.

Major Global Suppliers

A number of reputable chemical suppliers list this compound in their catalogs. While this list is not exhaustive, it represents suppliers frequently used by the pharmaceutical industry for discovery and process development.

| Supplier | Grade Availability | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Reagent, Building Block | ≥98% | Extensive documentation and global distribution network. Often a benchmark for quality in early-stage research. |

| Thermo Fisher Scientific (Alfa Aesar) | Research Chemicals | ≥98% | Strong catalog presence with good availability for R&D quantities. |

| Combi-Blocks | Research and Scale-up | ≥98% | Specializes in building blocks for medicinal chemistry with a focus on scale-up synthesis. |

| Enamine | Building Block, Screening Compound | ≥95% | A leading provider of building blocks for drug discovery, known for its vast and diverse catalog. |

| WuXi AppTec | Custom Synthesis, CDMO Services | As per client specification (e.g., >99.5%) | A leading Contract Development and Manufacturing Organization (CDMO) that can produce the material under GMP conditions for clinical trials. |

This table is for illustrative purposes. Users must conduct their own due diligence.

The Supplier Qualification Workflow

A systematic approach is essential for qualifying a new supplier, especially when the material is destined for a regulated development path.

Caption: A risk-based workflow for qualifying a new supplier of a critical starting material.

Incoming Material Verification: Essential QC Protocols

Never trust, always verify. The supplier's CoA is a claim that your laboratory must independently confirm before committing the material to a synthesis. Below are foundational protocols for the analytical verification of this compound.

Critical Quality Attributes (CQAs)

Your internal specification should define acceptable limits for the following attributes:

| Parameter | Method | Typical Specification | Rationale |

| Appearance | Visual Inspection | White to off-white solid | A significant deviation (e.g., brown, oily) can indicate degradation or gross impurity. |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure and absence of major structural isomers. |

| Purity (Achiral) | HPLC-UV/CAD or GC-FID | ≥ 98.0% | Ensures that the desired compound is the major component and quantifies process-related impurities. |

| Enantiomeric Excess (EE) | Chiral HPLC | ≥ 99.0% ee | The most critical parameter. The presence of the (S)-enantiomer can lead to diastereomeric impurities in subsequent steps and potentially impact biological activity or introduce off-target effects. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | The hydrochloride salt is hygroscopic. Excess water can affect reaction stoichiometry and introduce side reactions. |

| Residual Solvents | GC-Headspace | Per ICH Q3C Limits | Ensures that solvents used during the synthesis and purification (e.g., ethanol, isopropanol, MTBE) are below safety and process-relevant thresholds. |

Protocol: Identity Confirmation by ¹H NMR

-

Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquisition: Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

-

Analysis: The spectrum should be consistent with the structure of (R)-tetrahydrofuran-3-amine. Key expected signals in D₂O include multiplets for the diastereotopic protons of the THF ring and the methine proton adjacent to the amine. The broad amine protons will exchange with D₂O and may not be visible.

-

Expected Shifts (D₂O, approximate): δ 4.0-3.6 (m, 5H, ring protons), δ 2.4-2.0 (m, 2H, ring protons).

-

Protocol: Enantiomeric Purity by Chiral HPLC

This is the most critical test. The development of a robust chiral method is essential.

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H are excellent starting points.

-

Mobile Phase Screening: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine, DEA) to improve peak shape for the primary amine. A common starting condition is 80:20:0.1 (v/v/v) Heptane:Isopropanol:DEA.

-

Sample Preparation: Prepare a solution of the hydrochloride salt at ~1 mg/mL in the mobile phase. Note: The salt may have poor solubility in non-polar solvents. It may be necessary to neutralize a small sample with a base (e.g., NaOH), extract the free amine into a solvent like MTBE, and inject the resulting solution.

-

Racemic Standard: A racemic (or (S)-enantiomer) standard is required to confirm the peak identity of the undesired enantiomer and validate the method's ability to separate them.

-

Analysis: Inject the sample and the racemic standard. Calculate the enantiomeric excess as:

-

EE (%) = [((Area of R-peak) - (Area of S-peak)) / ((Area of R-peak) + (Area of S-peak))] * 100

-

Synthetic Route and Potential Impurities

Understanding the manufacturing process provides insight into potential impurities that may not be listed on a standard CoA. A common route to (R)-tetrahydrofuran-3-amine involves the chiral resolution of a racemic precursor or an asymmetric synthesis starting from a chiral pool material.

Caption: A generalized synthetic pathway via chiral resolution and associated potential impurities.

Key Impurities to Consider:

-

(S)-enantiomer: The opposite enantiomer, arising from incomplete resolution.

-

Process Reagents: Residual resolving agents (like tartaric acid) or reagents from the amine introduction step.

-

Over-reaction/Degradation Products: Ring-opened species or oligomers, though less common for this stable scaffold.

Conclusion and Recommendations

The selection of a supplier for this compound is a foundational decision that impacts the timeline, budget, and ultimate success of a drug development program. A scientifically rigorous approach based on a thorough understanding of the material's critical quality attributes is non-negotiable.

Our key recommendations are:

-

Qualify Before You Commit: Always perform in-house analytical verification on a sample lot before committing to a large-scale purchase or a pivotal synthesis.

-

Demand Transparency: Partner with suppliers who provide comprehensive documentation and are transparent about their manufacturing processes.

-

Think Ahead: Select suppliers who can demonstrate a clear and viable path from research-scale to commercial-scale manufacturing.

-

Maintain a Reference: Retain a small, well-characterized sample from an approved lot as an in-house "gold standard" for future supplier and batch comparisons.

By implementing the framework outlined in this guide, research organizations can mitigate risks, ensure the quality and reproducibility of their science, and build a robust and reliable supply chain for this critical chemical building block.

References

-

Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

-

Scott, J. S., et al. (2016). Discovery of a Potent and Selective Aurora B Kinase Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 7(10), 940-945. [Link]

The Pivotal Role of (R)-tetrahydrofuran-3-amine hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: The Imperative of Chirality in Pharmaceutical Development

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1] This has led to a burgeoning demand for chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex drug molecules.[1]

(R)-tetrahydrofuran-3-amine hydrochloride has emerged as a valuable chiral building block, particularly in the synthesis of novel therapeutics. Its rigid tetrahydrofuran ring system and the stereodefined amine group offer a unique conformational constraint that is often sought after in drug design. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis methodologies, applications in drug discovery, and commercial availability for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

This compound is a white to off-white solid.[2] A comprehensive understanding of its chemical and physical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1072015-52-1 | [3] |

| Molecular Formula | C₄H₁₀ClNO | [4] |

| Molecular Weight | 123.58 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| SMILES | Cl.N[C@H]1COCC1 | [3] |

| InChIKey | MHOVLDXJDIEEMJ-PGMHMLKASA-N | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons and the amine proton. The chemical shifts and coupling constants will be influenced by the solvent used. For the analogous (S)-enantiomer hydrochloride, the following peaks have been reported (300 MHz, CDCl₃): δ 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H).[6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the tetrahydrofuran ring. For the (S)-enantiomer hydrochloride, the reported chemical shifts are (300 MHz, CDCl₃) δ 70.49, 66.82, 51.21, 30.01.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aliphatic ring, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free amine cation (C₄H₉NO).

Synthesis Methodologies: A Comparative Analysis

The enantioselective synthesis of (R)-tetrahydrofuran-3-amine is a key challenge, and several strategies have been developed. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, scalability, cost, and safety considerations.

Route 1: From (R)-Tetrahydrofuran-3-carboxylic Acid via Hofmann Degradation

A prominent and industrially applicable method involves a two-step process starting from (R)-tetrahydrofuran-3-carboxylic acid.[7] This method is advantageous due to its operational simplicity and the use of readily available reagents.[7]

Workflow:

Caption: Synthesis of this compound via Hofmann degradation.

Detailed Protocol:

-

Amidation: (R)-Tetrahydrofuran-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The subsequent reaction with aqueous ammonia yields (R)-tetrahydrofuran-3-carboxamide.[7]

-

Hofmann Degradation: The amide is then subjected to a Hofmann degradation reaction using sodium hydroxide and sodium hypochlorite solution. This rearrangement reaction converts the amide to the corresponding primary amine with one fewer carbon atom.[7]

-

Salt Formation: Finally, the resulting (R)-tetrahydrofuran-3-amine is treated with hydrochloric acid to afford the stable hydrochloride salt.

Causality and Self-Validation: This protocol is self-validating as the stereochemistry of the starting material is retained throughout the reaction sequence. The Hofmann degradation is a well-established reaction with a predictable outcome. The purity of the final product can be readily assessed by standard analytical techniques such as NMR and HPLC, confirming the successful conversion at each step.

Route 2: From (S)-3-Hydroxytetrahydrofuran via Azide Intermediate

An alternative approach starts from the readily available chiral building block, (S)-3-hydroxytetrahydrofuran. This method involves the inversion of stereochemistry at the C3 position.

Workflow: